2,5-Difluoro-6-ethoxyphenylboronicacid

Description

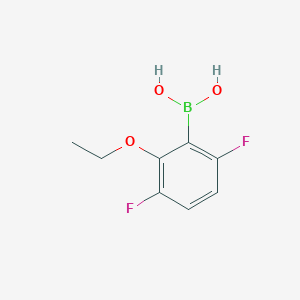

2,5-Difluoro-6-ethoxyphenylboronic acid (CAS: N/A) is a boronic acid derivative characterized by a phenyl ring substituted with fluorine atoms at the 2- and 5-positions and an ethoxy group at the 6-position. This compound belongs to the arylboronic acid family, widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. The ethoxy group introduces steric bulk and moderate electron-donating effects, distinguishing it from analogs with smaller substituents (e.g., methoxy) or electron-withdrawing groups (e.g., nitro). Its structural features influence reactivity, solubility, and application scope, as discussed below.

Properties

Molecular Formula |

C8H9BF2O3 |

|---|---|

Molecular Weight |

201.97 g/mol |

IUPAC Name |

(2-ethoxy-3,6-difluorophenyl)boronic acid |

InChI |

InChI=1S/C8H9BF2O3/c1-2-14-8-6(11)4-3-5(10)7(8)9(12)13/h3-4,12-13H,2H2,1H3 |

InChI Key |

IWBOBMRINSPZSX-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC(=C1OCC)F)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD12032039” involves multiple steps, each requiring precise reaction conditions. The initial step typically involves the preparation of intermediate compounds through a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. These intermediates are then subjected to further reactions, including cyclization and functional group modifications, to yield the final product.

Industrial Production Methods

In industrial settings, the production of “MFCD12032039” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The process may also include purification steps such as crystallization, distillation, and chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

“MFCD12032039” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involving hydrogen gas or metal hydrides can convert “MFCD12032039” into reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

“MFCD12032039” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “MFCD12032039” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s effects can be attributed to its ability to alter cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural and Electronic Differences

Key structural analogs include:

Key Observations:

- Electronic Effects: Fluorine’s electron-withdrawing nature deactivates the phenyl ring, while the ethoxy group donates electrons via resonance, creating a balanced electronic profile. This contrasts with nitro-substituted analogs (e.g., 2,5-Difluoro-4-nitrobenzoic acid, BP 6956), which are highly electron-deficient.

- Similarity Scores: The target compound shares 96% similarity with (2,5-Difluorophenyl)boronic acid, highlighting the ethoxy group as the primary differentiating feature.

Research Findings and Industrial Relevance

- Comparative Safety: While specific data are unavailable, structurally similar boronic acids with fluorine and alkoxy groups generally require standard handling precautions (e.g., avoiding inhalation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.